7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
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Overview
Description
7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of kinase inhibitors for cancer therapy and treatments for inflammatory disorders .
Scientific Research Applications
7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its therapeutic potential in treating cancer and inflammatory diseases.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multiple steps. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 2,4-dimethoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a base such as sodium tert-butoxide and a solvent like tetrahydrofuran. The mixture is stirred at low temperatures (-10°C to 5°C) and then gradually warmed to room temperature .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction mixture is quenched with water, and the organic phase is separated and concentrated. The crude product is then purified using crystallization techniques, often involving solvents like ethyl acetate and n-heptane. The final product is obtained with a purity of over 99% and a yield of approximately 91.6% .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Mechanism of Action
The mechanism of action of 7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another compound in the same class, used as a scaffold for kinase inhibitors.
2-chloro-3’,4’-dimethoxybenzophenone: Shares structural similarities and is used in organic synthesis.
Uniqueness
7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable compound in the development of targeted therapies .
Properties
IUPAC Name |
7-chloro-2-(2,4-dimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-24-12-4-5-13(16(9-12)25-2)17-21-18(23)14-8-10-7-11(20)3-6-15(10)26-19(14)22-17/h3-7,9H,8H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTKZQCQOGWXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Cl)C(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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